2-butoxy-5-nitrobenzonitrile
Description
2-Butoxy-5-nitrobenzonitrile (C₁₁H₁₂N₂O₃) is a benzonitrile derivative featuring a nitro (-NO₂) group at the 5-position and a butoxy (-OC₄H₉) substituent at the 2-position of the aromatic ring. The nitro group confers strong electron-withdrawing properties, influencing reactivity in electrophilic substitution and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-butoxy-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-6-16-11-5-4-10(13(14)15)7-9(11)8-12/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRKVUUVNARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-butoxy-5-nitrobenzonitrile typically involves the nitration of 2-butoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction. The general reaction scheme is as follows:
2-Butoxybenzonitrile+HNO3+H2SO4→this compound+H2O
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to handle the exothermic nature of the nitration process efficiently. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common, and the reaction is typically carried out at temperatures ranging from 0°C to 5°C to minimize side reactions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Butoxy-5-nitrobenzonitrile can undergo reduction reactions to form 2-butoxy-5-aminobenzonitrile. This reduction can be achieved using hydrogenation catalysts such as Raney nickel or palladium on carbon under hydrogen gas.
This compound+3H2→2-Butoxy-5-aminobenzonitrile+2H2O
Substitution: The nitro group in this compound can be substituted by nucleophiles in the presence of suitable catalysts. For example, the nitro group can be replaced by an amino group using ammonia in the presence of a reducing agent.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and catalysts such as Raney nickel or palladium on carbon. The reaction is typically carried out at elevated pressures and temperatures.
Nucleophilic Substitution: Reagents such as ammonia or amines can be used in the presence of reducing agents like iron or tin chloride.
Major Products:
2-Butoxy-5-aminobenzonitrile: Formed by the reduction of the nitro group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
2-Butoxy-5-nitrobenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various substituted benzonitriles and other aromatic compounds.
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-butoxy-5-nitrobenzonitrile largely depends on the specific reactions it undergoes. For example, during hydrogenation, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound, such as the nitro and nitrile groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
a. 5-Bromo-2-Hydroxybenzonitrile (C₇H₄BrNO)
- Substituents : Bromine (electron-withdrawing) at 5-position; hydroxyl (-OH) at 2-position.
- Hydrogen Bonding : Forms strong O–H⋯N hydrogen bonds between the hydroxyl group and nitrile, with O⋯N distances of 2.805–2.810 Å and angles of 170–175° .
- Applications : Used in synthesizing antiretroviral drugs and osteoporosis treatments due to its hydrogen-bonding capacity and reactivity in coupling reactions .
b. 2-((4-(Bis(2-Hydroxyethyl)Amino)-2-Methylphenyl)Diazenyl)-5-Nitrobenzonitrile
- Substituents: Nitro (-NO₂) at 5-position; diazenyl (-N=N-) and hydroxyethylamino groups.
- Electronic Effects : The nitro group enhances electrophilicity, while the diazenyl group enables applications in dyes or coordination chemistry.
- Applications: Potential use in colorants or metal-complexing agents due to its azo and nitro functionalities .
c. 2-Butoxy-5-Nitrobenzonitrile
- Key Differences: The butoxy group replaces hydroxyl or bromine in analogs, reducing hydrogen-bond donor capacity but increasing hydrophobicity. Nitro and nitrile groups remain electron-withdrawing, but steric hindrance from the butoxy chain may limit intermolecular interactions compared to smaller substituents.
Structural and Crystallographic Data
Key Observations :
- The absence of a hydroxyl group in this compound likely weakens intermolecular hydrogen bonding compared to 5-bromo-2-hydroxybenzonitrile, impacting crystal packing and solubility.
- The nitro group’s electron-withdrawing nature may enhance nitrile reactivity in nucleophilic additions or cyclization reactions compared to bromine or hydroxyethylamino analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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